molecular formula C15H10N2O3 B11851190 (1H-indol-1-yl)(4-nitrophenyl)methanone CAS No. 22958-05-0

(1H-indol-1-yl)(4-nitrophenyl)methanone

Cat. No.: B11851190
CAS No.: 22958-05-0
M. Wt: 266.25 g/mol
InChI Key: DGDZMLHVARJZHR-UHFFFAOYSA-N
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Description

(1H-indol-1-yl)(4-nitrophenyl)methanone is a compound that features an indole ring attached to a nitrophenyl group via a methanone linkage. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications

Preparation Methods

The synthesis of (1H-indol-1-yl)(4-nitrophenyl)methanone typically involves the reaction of indole derivatives with nitrobenzoyl chlorides under specific conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

(1H-indol-1-yl)(4-nitrophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride, converting the nitro group to an amino group.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich indole ring.

Scientific Research Applications

(1H-indol-1-yl)(4-nitrophenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (1H-indol-1-yl)(4-nitrophenyl)methanone involves its interaction with specific molecular targets. The indole ring can bind to various receptors, influencing biological pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling processes, leading to its observed biological effects . The nitrophenyl group can also participate in electron transfer reactions, further modulating the compound’s activity.

Comparison with Similar Compounds

(1H-indol-1-yl)(4-nitrophenyl)methanone can be compared with other indole derivatives such as:

    (1H-indol-3-yl)(4-nitrophenyl)methanone: Similar structure but with the indole ring substituted at the 3-position.

    (1H-indol-1-yl)(4-methoxyphenyl)methanone: Contains a methoxy group instead of a nitro group, leading to different reactivity and applications.

    (1H-indol-1-yl)(4-chlorophenyl)methanone:

Properties

CAS No.

22958-05-0

Molecular Formula

C15H10N2O3

Molecular Weight

266.25 g/mol

IUPAC Name

indol-1-yl-(4-nitrophenyl)methanone

InChI

InChI=1S/C15H10N2O3/c18-15(12-5-7-13(8-6-12)17(19)20)16-10-9-11-3-1-2-4-14(11)16/h1-10H

InChI Key

DGDZMLHVARJZHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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